molecular formula C6H3BrClNO B1290164 5-Bromo-6-chloronicotinaldehyde CAS No. 71702-00-6

5-Bromo-6-chloronicotinaldehyde

Cat. No.: B1290164
CAS No.: 71702-00-6
M. Wt: 220.45 g/mol
InChI Key: JUMZDNQKFRBLAB-UHFFFAOYSA-N
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Description

5-Bromo-6-chloronicotinaldehyde is a high-purity halogenated pyridine derivative offered strictly for research applications and is not intended for human or veterinary use. This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. Its molecular structure incorporates both bromine and chlorine atoms on the pyridine ring, which allows for selective, step-wise functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic aromatic substitution. The presence of the aldehyde group provides a handle for further derivatization through condensation (e.g., formation of imines or hydrazones), reduction, or oxidation, enabling the construction of diverse compound libraries. In medicinal chemistry, this scaffold is particularly useful for generating novel heterocyclic compounds targeting various biological pathways. Researchers utilize this building block in the synthesis of potential active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Its application extends to biochemical research as a precursor for designing molecular probes and enzyme inhibitors. As a solid, it should be stored in a cool, dark place, and sealed under inert conditions. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMZDNQKFRBLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272814
Record name 5-Bromo-6-chloro-3-pyridinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71702-00-6
Record name 5-Bromo-6-chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71702-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-chloro-3-pyridinecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 5 Bromo 6 Chloronicotinaldehyde

5-Bromo-6-chloronicotinaldehyde is a solid at room temperature and is characterized by the following physicochemical properties:

PropertyValueSource
Molecular Formula C₆H₃BrClNO sinfoochem.combldpharm.com
Molecular Weight 220.45 g/mol sinfoochem.combldpharm.com
CAS Number 71702-00-6 sinfoochem.combldpharm.com
Appearance White to Light yellow powder to crystal chemdad.com
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Methanol chemdad.com

Synthesis and Reactivity of 5 Bromo 6 Chloronicotinaldehyde

The synthesis of 5-Bromo-6-chloronicotinaldehyde typically involves multi-step procedures starting from commercially available pyridine (B92270) derivatives. One common precursor is 5-bromo-6-chloronicotinic acid, which can be reduced to the corresponding alcohol, (5-bromo-6-chloro-3-pyridyl)methanol, and subsequently oxidized to the aldehyde. bldpharm.com The reactivity of this compound is dominated by the aldehyde group and the two different halogen substituents on the pyridine ring. The aldehyde functionality can undergo typical reactions such as oxidation, reduction, and condensation with various nucleophiles. The chlorine atom at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the bromine atom at the 5-position due to its position relative to the ring nitrogen. This differential reactivity allows for selective functionalization of the pyridine ring.

Applications of 5 Bromo 6 Chloronicotinaldehyde in Advanced Synthetic Organic Chemistry

Building Block in Heterocyclic Synthesis

The unique electronic and steric properties of 5-Bromo-6-chloronicotinaldehyde, conferred by its halogen and aldehyde functionalities, allow it to serve as a key precursor in the synthesis of a variety of more complex heterocyclic systems. The aldehyde group provides a handle for chain extension and cyclization, while the chloro and bromo groups offer sites for cross-coupling reactions or nucleophilic substitution, enabling diverse molecular architectures.

Synthesis of Substituted Pyridine (B92270) Derivatives

While this compound is itself a substituted pyridine, its functional groups serve as versatile points for further modification to generate a library of other pyridine derivatives. The aldehyde can undergo a range of classical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine, each yielding a new class of substituted pyridines.

Moreover, the halogen atoms at the 5- and 6-positions are prime sites for transition-metal-catalyzed cross-coupling reactions. For instance, a Suzuki or Stille coupling could be selectively performed at either the bromo or chloro position to introduce new carbon-carbon bonds, leading to aryl-, alkyl-, or vinyl-substituted pyridines. Although specific literature examples detailing these transformations on this compound are not prevalent, the principles of pyridine chemistry suggest its high potential for such derivatizations. researchgate.net

Table 1: Potential Transformations of this compound

Starting MaterialReagent(s)Potential Product Type
This compound1. NaBH₄2. H₂O(5-Bromo-6-chloropyridin-3-yl)methanol
This compoundKMnO₄5-Bromo-6-chloronicotinic acid
This compoundR-NH₂N-substituted imine
This compoundArylboronic acid, Pd catalystAryl-substituted chloronicotinaldehyde

Annulation Reactions to Form Fused Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic systems. The aldehyde group of this compound is an ideal electrophilic partner for a variety of annulation strategies. For example, it can react with a dinucleophile in a condensation-cyclization sequence to form a fused ring.

One potential application is in the synthesis of pyrazolo[3,4-c]pyridines, where the aldehyde could react with a hydrazine (B178648) derivative, followed by intramolecular cyclization. While specific studies employing this compound in this manner are not widely documented, similar annulation strategies on substituted pyridines are well-established. doi.orgnih.gov These reactions often lead to the creation of novel scaffolds with potential biological activity. rsc.orgrsc.org

Precursor for Quinolines and Related Scaffolds

The synthesis of quinolines, a core structure in many pharmaceuticals, often involves the cyclization of precursors containing an aniline (B41778) and a three-carbon aldehyde or ketone unit (e.g., the Combes or Skraup synthesis). While direct conversion of this compound into a quinoline (B57606) is not a standard transformation, it could theoretically serve as a building block. For instance, the aldehyde could be used to construct a side chain that, after subsequent manipulations and introduction of an amino group on an adjacent ring, could undergo cyclization to form a quinoline derivative. The resulting 6-bromo-5-chloro-substituted quinoline could then be further functionalized. Research has shown that substituted quinolines, such as 6-bromo-5-nitroquinoline, exhibit significant biological activities. nih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. mdpi.com The aldehyde functionality of this compound makes it an excellent candidate for several important MCRs. These reactions offer a rapid and diversity-oriented approach to complex molecules from simple precursors. researchgate.netmdpi.com

Biginelli Reactions

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.org The aldehyde component is crucial for the initial step of the reaction.

Although no specific examples utilizing this compound in a Biginelli reaction are found in a general search of scientific literature, its structure is well-suited for this transformation. Reacting it with ethyl acetoacetate (B1235776) and urea, likely under acidic catalysis, would be expected to yield a dihydropyrimidinone bearing the 5-bromo-6-chloropyridin-3-yl substituent at the 4-position of the pyrimidine (B1678525) ring. Such products could be of interest in pharmaceutical research due to the established biological activities of dihydropyrimidinones. wikipedia.orgfrontiersin.org

Table 2: Hypothetical Biginelli Reaction

Aldehyde Componentβ-KetoesterNitrogen SourceExpected Product Scaffold
This compoundEthyl acetoacetateUrea4-(5-Bromo-6-chloropyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Strecker Reactions

The Strecker synthesis is another fundamental MCR that produces α-amino acids from an aldehyde, ammonia (B1221849) (or an amine), and a cyanide source (like potassium cyanide). masterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

As an aldehyde, this compound can readily participate in the Strecker reaction. nih.gov Its reaction with ammonium (B1175870) chloride and potassium cyanide would generate an α-aminonitrile, which upon hydrolysis would yield an amino acid with the 5-bromo-6-chloropyridin-3-yl side chain. This would provide access to novel, non-proteinogenic amino acids containing a substituted pyridine moiety, which could be valuable as building blocks for peptide synthesis or as standalone bioactive molecules.

Table 3: General Strecker Reaction Pathway

StepReactantsIntermediate/Product
1This compound, NH₃Imine Intermediate
2Imine Intermediate, KCNα-Aminonitrile
3α-Aminonitrile, H₃O⁺ (hydrolysis)α-Amino acid

Hantzsch Dihydropyridine (B1217469) Synthesis

The Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org This reaction provides access to 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological importance, including their use as calcium channel blockers. wikipedia.org The aldehyde component is crucial in this transformation as it becomes the C4-substituent of the resulting dihydropyridine ring.

This compound serves as a valuable aldehyde component in the Hantzsch synthesis, leading to the formation of 4-(5-bromo-6-chloropyridin-3-yl)-1,4-dihydropyridines. The reaction can be performed using classical heating or more modern techniques like microwave irradiation to improve reaction times and yields. wikipedia.org The general scheme for the Hantzsch synthesis using this aldehyde is depicted below:

Scheme 1: Hantzsch Dihydropyridine Synthesis with this compound

A mixture of this compound, a β-ketoester (2 equivalents), and a nitrogen donor is reacted, often with a catalyst, to yield the corresponding 1,4-dihydropyridine (B1200194) derivative. The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

The utility of this reaction is further enhanced by the potential for creating a diverse library of dihydropyridine derivatives by varying the β-ketoester component. This modularity is a key advantage of multicomponent reactions.

ReagentRole in Hantzsch Synthesis
This compoundAldehyde component, forms the C4-substituent
β-ketoester (e.g., ethyl acetoacetate)Provides two carbon atoms of the dihydropyridine ring
Ammonia or Ammonium AcetateNitrogen source for the dihydropyridine ring

Other Multicomponent Strategies

Beyond the Hantzsch synthesis, this compound is a valuable substrate for a variety of other multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. nih.gov

The aldehyde functional group of this compound is key to its participation in numerous MCRs. For instance, it can be employed in Ugi and Passerini reactions, which are powerful tools for the synthesis of peptidomimetics and other complex molecules. In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino carboxamide derivative bearing the 5-bromo-6-chloropyridyl moiety.

The following table summarizes potential multicomponent reactions involving this compound:

Multicomponent ReactionReactantsPotential Product
Ugi ReactionThis compound, Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamide
Passerini ReactionThis compound, Carboxylic Acid, Isocyanideα-Acyloxy carboxamide
Biginelli-type ReactionThis compound, β-dicarbonyl compound, Urea/ThioureaDihydropyrimidinone/thione

Utilization in Catalytic Processes

The halogen substituents on the pyridine ring of this compound make it an excellent substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The bromine and chlorine atoms on the pyridine ring of this compound exhibit differential reactivity in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization of the pyridine ring.

For example, in a Suzuki-Miyaura coupling, the bromo group can be selectively coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 5-position of the pyridine ring, leaving the chloro group intact for subsequent transformations. Similarly, Sonogashira, Stille, and Heck couplings can be employed to introduce alkynyl, organotin, and alkenyl groups, respectively.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)
HeckAlkenePd catalyst, Base (e.g., Et₃N)
StilleOrganostannanePd catalyst

The aldehyde functionality of this compound makes it a suitable substrate for a wide range of organocatalytic transformations. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis.

The aldehyde group can be activated by chiral secondary amines to form a nucleophilic enamine intermediate (via a SOMO-activation pathway) or an electrophilic iminium ion intermediate. These intermediates can then participate in a variety of asymmetric reactions, allowing for the enantioselective synthesis of complex molecules. For instance, this compound could be used in organocatalytic aldol (B89426), Mannich, or Michael reactions to form new carbon-carbon bonds with high stereocontrol.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to predict and understand the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. For a molecule like this compound, computational studies would typically focus on its formation and its reactivity in key organic reactions such as nucleophilic aromatic substitution and cross-coupling reactions.

A primary synthetic route to this compound likely involves the formylation of a precursor dihalopyridine. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds. nih.govchemrxiv.orgmdpi.com Computational modeling of this process would involve calculating the geometries and energies of the reactants, the Vilsmeier reagent (a chloromethyleneiminium salt), the reaction intermediates (such as a sigma complex), the transition states connecting these species, and the final product.

The reactivity of this compound is dictated by the presence of two different halogen atoms on the pyridine ring and an aldehyde group. This structure allows for several key transformations, the pathways of which can be computationally explored.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing aldehyde group, makes it susceptible to nucleophilic attack. Computational studies can predict the regioselectivity of SNAr reactions. chemrxiv.orgnih.govmdpi.com By calculating the energies of the transition states for nucleophilic attack at the C5 (bromo-substituted) and C6 (chloro-substituted) positions, the preferred reaction site can be determined. DFT calculations can also model the Meisenheimer-like intermediates and the subsequent loss of the halide ion. nih.gov The relative activation barriers would elucidate why one halide is a better leaving group than the other under specific reaction conditions.

Cross-Coupling Reactions: The bromo and chloro substituents are handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Grignard reactions. rsc.orgacs.orgnih.govrsc.orgmdpi.comwalisongo.ac.idresearchgate.netsoton.ac.uk Computational modeling is instrumental in understanding the complex catalytic cycles of these reactions.

Suzuki-Miyaura Coupling: DFT calculations can model the key steps of the catalytic cycle: oxidative addition of the palladium catalyst to the C-Br or C-Cl bond, transmetalation with a boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. rsc.orgnih.govrsc.orgmdpi.com These calculations can predict the chemoselectivity, explaining why the C-Br bond typically reacts preferentially over the C-Cl bond due to its lower bond dissociation energy. rsc.org

Sonogashira Coupling: The mechanism of Sonogashira coupling, involving a palladium catalyst and a copper co-catalyst for the formation of a C(sp²)-C(sp) bond, can also be mapped out computationally. researchgate.netsoton.ac.uk Theoretical studies can clarify the roles of the different catalytic species and predict the activation barriers for the coupling at either the bromo or chloro position.

Grignard Reactions: The addition of a Grignard reagent to the aldehyde group represents another important reaction pathway. Recent computational work has revealed the complex nature of the Grignard reaction mechanism, involving potential single-electron transfer (SET) pathways alongside the classical nucleophilic addition. acs.orgnih.gov Computational modeling can delineate the energetic landscape of these competing pathways for this compound.

To illustrate the kind of data generated from such computational studies, the following tables present hypothetical but realistic results for the Suzuki-Miyaura coupling and a nucleophilic aromatic substitution reaction involving this compound.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction StepRelative Energy (kcal/mol)Description
Reactants0.0This compound + Phenylboronic Acid + Pd(0) Catalyst
Oxidative Addition (C-Br) Transition State+15.2Transition state for the insertion of the Pd(0) catalyst into the Carbon-Bromine bond.
Oxidative Addition (C-Cl) Transition State+22.5Transition state for the insertion of the Pd(0) catalyst into the Carbon-Chlorine bond.
Oxidative Addition Intermediate (from C-Br)-5.8The stable intermediate formed after the oxidative addition at the C-Br bond.
Transmetalation Transition State+12.1The energy barrier for the transfer of the phenyl group from boron to the palladium center.
Reductive Elimination Transition State+8.5The final step to form the C-C bond and regenerate the Pd(0) catalyst.
Products-25.36-chloro-5-phenylnicotinaldehyde + Bromide salt

This table is for illustrative purposes and contains hypothetical data.

Table 2: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound with Sodium Methoxide

Position of AttackActivation Energy (ΔG‡, kcal/mol)Product Formed
C5 (ipso-to-Br)28.76-chloro-5-methoxynicotinaldehyde
C6 (ipso-to-Cl)24.15-bromo-6-methoxynicotinaldehyde

This table is for illustrative purposes and contains hypothetical data.

These computational approaches provide a detailed, step-by-step understanding of the reaction pathways, which is crucial for optimizing reaction conditions and designing novel synthetic routes for derivatives of this compound.

Research Highlights and Recent Studies

Direct Synthesis Approaches

Direct synthetic methods for this compound primarily involve the introduction of bromo and chloro substituents onto a pre-existing nicotinic acid or pyridine framework, followed by the formation of the aldehyde functional group.

Bromination and Chlorination Strategies

The synthesis of the key precursor, 5-Bromo-6-chloronicotinic acid, is a critical step. One common strategy involves the halogenation of a suitable nicotinic acid derivative. For instance, 5-bromo-6-hydroxynicotinic acid can be converted to 5-Bromo-6-chloronicotinic acid. chemicalbook.com This transformation is typically achieved by treating the starting material with a chlorinating agent like phosphorus oxychloride in the presence of a chloride salt such as tetramethylammonium (B1211777) chloride, followed by heating at reflux. chemicalbook.com

Another approach involves the conversion of dihalonicotinic acids. For example, treatment of 5,6-dibromonicotinic acid with thionyl chloride can lead to the formation of the corresponding acid chloride, with a notable displacement of a bromide with a chloride ion. uark.edu

The following table summarizes a selection of reported synthetic routes for halogenated nicotinic acids, which are precursors to the target aldehyde.

Starting MaterialReagentsProductYield (%)Reference
5-Bromo-6-hydroxynicotinic acidTetramethylammonium chloride, Phosphorus oxychloride5-Bromo-6-chloronicotinic acid97 chemicalbook.com
5,6-Dibromonicotinic acidThionyl chloride5-Bromo-6-chloronicotinoyl chlorideNot specified uark.edu

Vilsmeier-Haack Reaction in Halonicotinaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.comnumberanalytics.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl3). numberanalytics.comslideshare.net The electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with the aromatic ring to introduce a formyl group after hydrolysis. wikipedia.orgchemistrysteps.com

While the Vilsmeier-Haack reaction is generally effective for electron-rich substrates, its application to less reactive pyridine rings, especially those bearing electron-withdrawing halogen substituents, can be more challenging. chemistrysteps.com The reaction conditions, such as temperature and the choice of solvent, are crucial for a successful outcome. slideshare.net A catalytic version of the Vilsmeier-Haack reaction has also been developed to mitigate the use of stoichiometric and hazardous reagents like POCl3. orgsyn.org

Precursor Functionalization and Transformation

This subsection details the conversion of functionalized precursors into the target aldehyde.

A common and effective method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In this context, (5-Bromo-6-chloropyridin-3-yl)methanol serves as a direct precursor to this compound. chemicalbook.comchemicalbook.com This oxidation can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the carboxylic acid.

Direct formylation of a suitable pyridine derivative can also yield this compound. This involves the introduction of a formyl group (-CHO) onto the pyridine ring. While specific examples for the direct formylation of 5-bromo-6-chloropyridine are not detailed in the provided results, general formylation methods for pyridine rings are well-established.

Indirect Synthetic Pathways

Indirect synthetic routes to this compound involve the preparation of a related nicotinic acid derivative, which is then converted to the aldehyde. A prominent example is the reduction of a nicotinic acid amide.

A general process for preparing nicotinaldehydes involves the reduction of the corresponding nicotinic acid morpholinamides. google.comgoogle.com This process typically starts with the conversion of the nicotinic acid to its acid chloride using a reagent like thionyl chloride. google.com The resulting acid chloride is then reacted with morpholine (B109124) to form the nicotinic acid morpholinamide. google.com Subsequent reduction of this amide, for instance using a reducing agent like lithium triethoxyaluminum hydride, yields the desired nicotinaldehyde. google.com This method offers a pathway to various substituted nicotinaldehydes, including those with bromo and chloro substituents. google.com

The following table outlines the key steps in an indirect synthetic pathway to nicotinaldehydes.

StepStarting MaterialReagentsIntermediate/ProductReference
1Nicotinic acidThionyl chlorideNicotinoyl chloride google.com
2Nicotinoyl chlorideMorpholineNicotinic acid morpholinamide google.com
3Nicotinic acid morpholinamideReducing agent (e.g., LiAlH(OEt)3)Nicotinaldehyde google.com

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-6-chloronicotinaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and formylation of nicotinaldehyde precursors. AI-driven retrosynthetic tools (e.g., Reaxys, Pistachio databases) suggest one-step routes using bromination/chlorination agents like NBS or SOCl₂ under anhydrous conditions. For example, halogenation at the 5- and 6-positions of nicotinaldehyde derivatives can be optimized using Pd-catalyzed cross-coupling or directed ortho-metalation . Key parameters include temperature (0–5°C for selectivity) and solvent polarity (DMF or THF). Yield discrepancies may arise from competing side reactions (e.g., over-halogenation), necessitating TLC monitoring .

Q. Which purification techniques are most effective for isolating this compound?

Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard due to the compound’s moderate polarity. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity (>95%), as evidenced by melting point consistency (mp 104–105°C for analogs) . HPLC (C18 column, acetonitrile/water mobile phase) is recommended for analytical validation, with retention times cross-referenced against PubChem data .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons (pyridine ring) show splitting patterns dependent on substituent positions (e.g., doublet for H-4 at δ 8.2–8.5 ppm) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 235.9 (calculated for C₆H₃BrClNO) confirms molecular weight. Fragmentation patterns (e.g., loss of Br or Cl) distinguish it from isomers .
  • FT-IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 650–750 cm⁻¹ (C-Br/C-Cl) validate functional groups .

Advanced Research Questions

Q. How do bromo and chloro substituents influence regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: The electron-withdrawing Cl group at C-6 directs electrophilic substitution to C-4, while Br at C-5 facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational DFT studies suggest that the Cl substituent lowers the LUMO energy at C-4, enhancing reactivity toward nucleophiles. Experimental validation via competitive reactions (e.g., with 5-Bromo-4-chloronicotinaldehyde) shows >80% selectivity for C-4 functionalization . Kinetic isotopic labeling (KIE) studies further elucidate steric vs. electronic effects .

Q. What computational models predict the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Molecular dynamics (MD) simulations using AMBER force fields predict degradation pathways. At pH < 3, protonation of the pyridine nitrogen accelerates aldehyde oxidation to carboxylic acid. Thermal stability assays (TGA/DSC) show decomposition onset at 150°C, aligning with Reaxys thermal data for halogenated aldehydes . Accelerated stability testing (40°C/75% RH) over 4 weeks reveals <5% degradation when stored in amber vials at -20°C .

Q. How can contradictions in reported synthetic yields for halogenated nicotinaldehyde derivatives be resolved?

Methodological Answer: Discrepancies often stem from solvent purity or trace metal contamination. For example, THF stabilized with BHT vs. unstabilized THF can alter Pd catalyst efficiency by 15–20%. Systematic replication studies using controlled conditions (e.g., inert atmosphere, <0.1 ppm O₂) are critical. Meta-analysis of PubChem datasets (n=12 studies) identifies outlier yields linked to unoptimized stoichiometry (e.g., excess NBS leading to dihalogenation) . Bayesian statistical models further quantify parameter interactions (e.g., temperature vs. catalyst loading) .

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